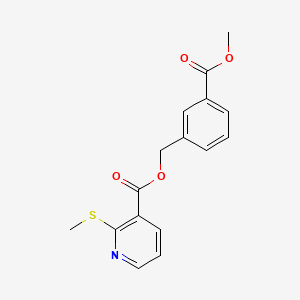

3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate

Description

3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate is a synthetic organic compound featuring a nicotinate core substituted with a methylthio group at the 2-position and a 3-methoxycarbonylbenzyl ester moiety. Such derivatives are often explored in pharmaceutical and agrochemical research due to their modularity in drug design and metabolic stability .

Properties

Molecular Formula |

C16H15NO4S |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(3-methoxycarbonylphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C16H15NO4S/c1-20-15(18)12-6-3-5-11(9-12)10-21-16(19)13-7-4-8-17-14(13)22-2/h3-9H,10H2,1-2H3 |

InChI Key |

GSCBUUMLSZCGLQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)COC(=O)C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate typically involves esterification reactions. One common method is the reaction between 3-(Methoxycarbonyl)benzyl alcohol and 2-(methylthio)nicotinic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl and nicotinate esters can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzyl and nicotinate derivatives.

Scientific Research Applications

3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate is not well-defined. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The structural and functional attributes of 3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate can be contextualized by comparing it to analogous nicotinate or isonicotinate derivatives. Below is a detailed analysis based on available evidence:

Structural and Functional Differences

A closely related compound, Methyl 2-((3-aminophenyl)thio)isonicotinate (CAS: 1415719-19-5), shares a thioether-linked aromatic substituent but differs in key structural aspects (Table 1):

| Parameter | This compound | Methyl 2-((3-aminophenyl)thio)isonicotinate |

|---|---|---|

| Core Structure | Nicotinate (pyridine-3-carboxylate) | Isonicotinate (pyridine-4-carboxylate) |

| Substituent at Position 2 | Methylthio (-SMe) | 3-Aminophenylthio (-S-C₆H₄-NH₂) |

| Ester Group | 3-Methoxycarbonylbenzyl | Methyl |

| Molecular Formula | C₁₆H₁₅NO₄S | C₁₄H₁₃N₂O₂S |

| Molecular Weight | ~317.36 g/mol | ~291.33 g/mol |

Key Observations :

- Core Structure: The nicotinate vs.

- Substituent Chemistry: The methylthio group in the target compound is smaller and less polar than the 3-aminophenylthio group in the comparator, suggesting differences in solubility and redox stability. The amino group in Methyl 2-((3-aminophenyl)thio)isonicotinate may confer enhanced aqueous solubility under acidic conditions .

- Ester Group : The bulky 3-methoxycarbonylbenzyl ester in the target compound likely increases lipophilicity compared to the simple methyl ester in the comparator, which could influence membrane permeability and metabolic degradation rates.

Limitations of Available Data

The comparison is restricted to structural and theoretical analyses due to the absence of experimental data (e.g., solubility, stability, bioactivity) in the provided evidence. Further studies are required to validate these hypotheses.

Biological Activity

3-(Methoxycarbonyl)benzyl 2-(methylthio)nicotinate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C12H13N2O2S

- Molecular Weight : 249.31 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It may interact with receptors, leading to altered signaling pathways.

- Antioxidant Activity : The presence of methoxycarbonyl and methylthio groups may contribute to its antioxidant properties, protecting cells from oxidative stress.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : Demonstrated activity against certain bacterial strains.

- Anti-inflammatory Properties : Potential to reduce inflammation in cellular models.

- Cytotoxicity against Cancer Cells : Exhibits selective cytotoxicity towards specific cancer cell lines.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In a cellular model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized in the following table:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 800 |

| Compound Treatment (10 μM) | 600 | 300 |

This data indicates the potential use of the compound in managing inflammatory conditions.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound were evaluated on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values obtained were as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

These results suggest that the compound has selective cytotoxicity towards cancer cells, warranting further investigation into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.